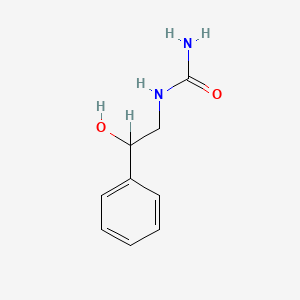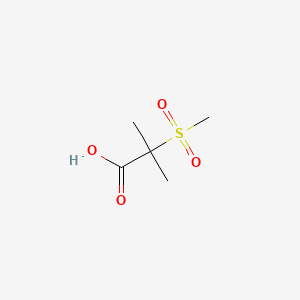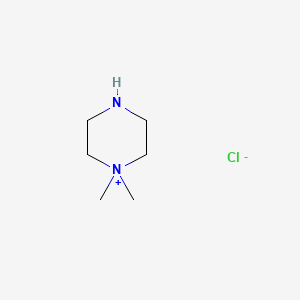
3-Aminopentan-2-ol
概要
説明
3-Aminopentan-2-ol is an organic compound with the molecular formula C5H13NO. It is a versatile chemical that finds applications in various fields due to its unique properties. The compound is characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentane backbone, making it an important intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: 3-Aminopentan-2-ol can be synthesized through several methods. One common approach involves the enamine synthesis route, where appropriate organic compounds are used as starting materials. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions with optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions: 3-Aminopentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
科学的研究の応用
3-Aminopentan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Industry: this compound is employed in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3-Aminopentan-2-ol involves its interaction with molecular targets and pathways. The amino and hydroxyl groups enable the compound to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. These interactions can affect enzyme activity, receptor binding, and other cellular processes .
類似化合物との比較
3-Amino-2-pentanol: Another isomer with similar properties but different structural arrangement.
2-Amino-1-pentanol: A compound with the amino group at a different position on the pentane chain.
3-Amino-1-butanol: A shorter chain analog with similar functional groups.
Uniqueness: 3-Aminopentan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of amino and hydroxyl groups on a pentane backbone makes it particularly valuable in synthetic chemistry and industrial applications .
特性
IUPAC Name |
3-aminopentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFGLDUWYUYHRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964673 | |
| Record name | 3-Aminopentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50411-28-4 | |
| Record name | 3-Amino-2-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50411-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC17698 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Aminopentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Aminopentan-2-ol in pharmaceutical synthesis?
A1: this compound is a key chiral intermediate in the synthesis of Posaconazole []. Posaconazole is an important antifungal drug used to treat a variety of serious fungal infections. The ability to synthesize chiral this compound in a highly enantioselective manner is important for the efficient and cost-effective production of this crucial medication.
Q2: How can this compound be synthesized enantioselectively?
A2: A novel method for the synthesis of chiral this compound has been developed using a rhodium-catalyzed asymmetric hydrogenation of aliphatic α-dehydroamino ketones []. This reaction, catalyzed by [Rh(cod)(S,S,R,R)-DuanPhos]BF4, proceeds with high enantioselectivity, leading to the desired chiral product. This method offers a mild and efficient alternative to traditional synthetic approaches.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


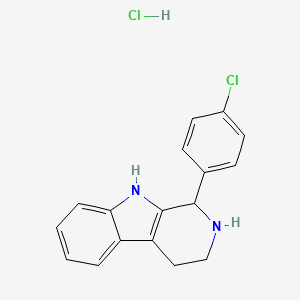

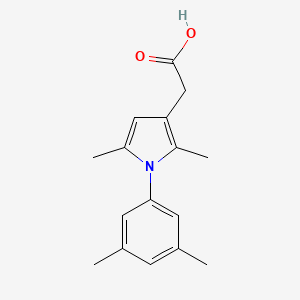

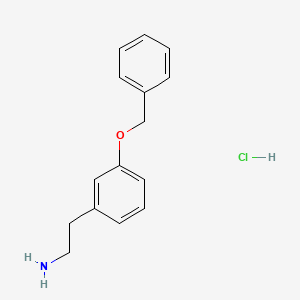
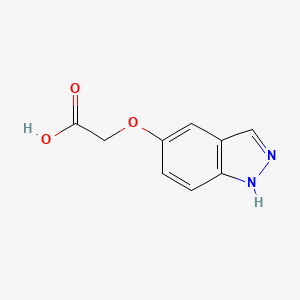
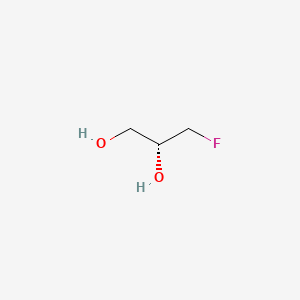
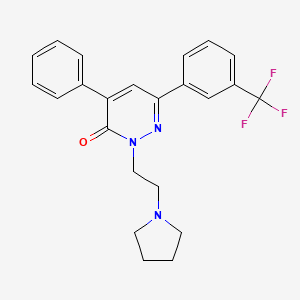

![6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1330079.png)
